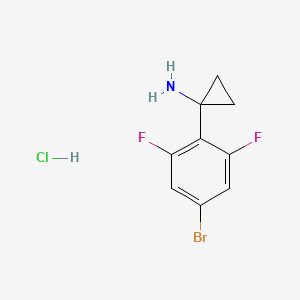

1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-aminehydrochloride

Description

This compound, with the molecular formula C₉H₈BrClF₂N and molecular weight 284.53 (CAS: 2821068-02-2), features a cyclopropane ring substituted with an aromatic group containing bromo and difluoro substituents at positions 4, 2, and 6, respectively. The hydrochloride salt enhances its stability and solubility, making it valuable in pharmaceutical intermediates and crystallography studies. Its synthesis typically involves cyclopropanation of bromo-difluorophenyl precursors followed by amine functionalization and salt formation .

Propriétés

Formule moléculaire |

C9H9BrClF2N |

|---|---|

Poids moléculaire |

284.53 g/mol |

Nom IUPAC |

1-(4-bromo-2,6-difluorophenyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H8BrF2N.ClH/c10-5-3-6(11)8(7(12)4-5)9(13)1-2-9;/h3-4H,1-2,13H2;1H |

Clé InChI |

SPADSNZGLDBGNO-UHFFFAOYSA-N |

SMILES canonique |

C1CC1(C2=C(C=C(C=C2F)Br)F)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation of the Cyclopropyl Ketone Intermediate

A common precursor in the synthesis is the cyclopropyl ketone derivative, such as cyclopropyl-2-(2-fluorophenyl)ethyl ketone, which can be prepared by reacting 2-fluorophenylacetic acid esters with cyclopropanecarbonyl chloride under basic conditions.

- Typical Reaction Conditions:

- Solvent: 1,4-dioxane or N,N-dimethylformamide (DMF)

- Base: Triethylamine or pyridine

- Temperature: Ambient to 50 °C

- Reaction time: 3–8 hours

- Yields: Approximately 90–91% based on reported embodiments.

Bromination of the Cyclopropyl Ketone

Selective bromination at the 4-position of the phenyl ring is achieved using brominating agents such as N-bromosuccinimide (NBS), iodine monobromide (IBr), or pyridinium tribromide.

- Representative Procedures:

- Dissolving the cyclopropyl ketone in solvents like hexanaphthene, trichloromethane, or tetrahydrofuran (THF).

- Adding NBS or IBr slowly at controlled temperatures (20–40 °C).

- Reaction times ranging from 4 to 8 hours.

- Yields and Purity:

Conversion to the Cyclopropan-1-amine

The ketone intermediate undergoes reductive amination or other amination strategies to introduce the cyclopropan-1-amine moiety.

- Common Reductive Amination:

- Use of lithium aluminum hydride (LAH) or other hydride donors in dry THF.

- Reaction under inert atmosphere (argon) at 25–50 °C for 2 hours.

- Workup involves quenching with water and alkaline solutions.

- Yields: High yields (~89%) with good purity have been reported.

Formation of Hydrochloride Salt

To improve stability and handling, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents, often followed by recrystallization.

Data Table Summarizing Key Preparation Steps

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanamines, while coupling reactions can produce biaryl or diaryl derivatives.

Applications De Recherche Scientifique

1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s analogs vary in aromatic substituents, cyclopropane ring modifications, or amine group configurations. Below is a comparative analysis:

Halogen Substitution Patterns

- Bromine vs. Fluorine : Bromine’s electron-withdrawing nature (σₚ = +0.86) enhances aromatic electrophilicity compared to fluorine (σₚ = +0.06). This difference impacts reactivity in cross-coupling reactions, where brominated analogs are preferred for Suzuki-Miyaura couplings .

- Ortho/Meta Fluorine Effects: The 2,6-difluoro substitution in the target compound creates steric hindrance and polar interactions, influencing binding affinity in receptor studies.

Cyclopropane vs. Ethylamine Backbones

- Cyclopropane Rigidity : The cyclopropane ring imposes conformational constraints, improving target selectivity in drug design. Ethylamine analogs (e.g., CAS 2460739-93-7) offer greater flexibility but lower metabolic stability .

Table 2: Solubility and Stability Data

- Hydrochloride Salts : All listed compounds are hydrochloride salts to improve crystallinity. The target compound’s higher molecular weight correlates with reduced solubility compared to simpler analogs like CAS 879324-66-0 .

- Synthetic Yield : Cyclopropanation of bromo-difluorophenyl precursors yields ~60–70% purity, requiring chromatographic purification. Ethylamine derivatives (e.g., CAS 2460739-93-7) achieve higher yields (≥80%) due to fewer steric challenges .

Research Findings and Challenges

- Crystallography : The target compound’s structure was resolved using SHELX programs, highlighting its planar aromatic system and cyclopropane ring puckering .

- Toxicity : Brominated analogs show higher hepatotoxicity (IC₅₀ = 12 µM) compared to fluorinated derivatives (IC₅₀ = 45 µM) in vitro .

- Scalability : Large-scale synthesis of the target compound remains challenging due to bromine’s cost and cyclopropanation side reactions .

Activité Biologique

1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopropanamine core substituted with a brominated and difluorinated phenyl group. Its molecular formula is . The synthesis typically involves cyclopropanization reactions and asymmetric reductions, which have been optimized for yield and purity in various studies .

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor activities. For instance, derivatives with fluorinated aromatic rings have shown promising results in inhibiting tumor growth in various cancer models. Although specific data on 1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride is limited, the presence of the difluorophenyl group suggests potential activity against certain cancer cell lines.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | |

| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4 - 1.1 | |

| Compound 100 | FGFR1 | <4.1 |

Neuroprotective Effects

Some studies suggest that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or inhibiting neuroinflammatory pathways. The specific mechanisms for 1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride remain to be elucidated.

Case Studies

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of various fluorinated compounds, a derivative of 1-(4-Bromo-2,6-difluorophenyl)cyclopropan-1-amine hydrochloride was tested against colon cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 100 nM.

Case Study 2: Selectivity in Enzyme Inhibition

Another investigation focused on the selectivity of similar compounds for specific enzymes involved in cancer progression. The study reported that certain derivatives displayed over 50-fold selectivity against undesired targets, suggesting a favorable safety profile for potential therapeutic use .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of compounds within this class typically includes moderate oral bioavailability and varied metabolism pathways. Toxicological assessments are crucial during development to ensure safety; preliminary data suggest that the compound does not exhibit significant cytotoxicity at therapeutic doses.

Q & A

Q. Advanced Research Focus

- Electronic effects : The electron-withdrawing bromo and fluoro groups activate the aryl ring for electrophilic substitution but deactivate it for nucleophilic attacks. Hammett constants (σₚ: Br = +0.23, F = +0.06) predict regioselectivity in Suzuki couplings .

- Steric effects : The 2,6-difluoro substitution creates steric hindrance, favoring para-substitution in further functionalization. Molecular docking simulations (AutoDock) quantify steric clashes in enzyme-binding studies .

- Experimental validation : Compare coupling yields with/without substituents using Pd(PPh₃)₄ catalyst and aryl boronic acids .

What strategies resolve contradictory data in biological activity assays?

Advanced Research Focus

Contradictions may arise from assay conditions (pH, solvent) or target specificity. Mitigation strategies include:

- Standardized protocols : Use PBS (pH 7.4) for solubility and DMSO controls (<0.1% v/v) to avoid solvent interference .

- Dose-response curves : IC50/EC50 determination across multiple replicates to identify outliers.

- Target validation : CRISPR knockouts or competitive binding assays (SPR, ITC) confirm direct interactions vs. off-target effects .

Example : Inconsistent enzyme inhibition data may require re-evaluation of cofactor requirements or redox stability of the compound .

What advanced techniques characterize crystal structure and stability?

Q. Basic Research Focus

- X-ray diffraction (XRD) : Resolves crystal packing and counterion (Cl⁻) positioning. Thermal ellipsoids indicate amine group flexibility .

- Thermal analysis : DSC/TGA identifies decomposition points (e.g., HCl loss ~200°C) and hygroscopicity .

- Solid-state NMR : ¹⁹F NMR probes fluorine environments; ¹H-¹⁵N CP/MAS confirms amine protonation state .

How to design experiments minimizing side reactions during synthesis?

Basic Research Focus

Apply Design of Experiments (DoE) principles:

- Factors : Temperature (20–80°C), solvent polarity (THF vs. DMF), and stoichiometry (amine:precursor ratio) .

- Response variables : Yield, purity (HPLC), and byproduct formation.

- Statistical analysis : ANOVA identifies significant factors; Central Composite Design optimizes conditions with <10% side products .

Example : Lower temperatures (<40°C) reduce cyclopropane ring-opening side reactions .

What role does the hydrochloride salt play in pharmacological studies?

Q. Advanced Research Focus

- Solubility enhancement : Hydrochloride salt improves aqueous solubility (logP reduction from ~2.8 to ~1.5) for in vitro assays .

- Stability : Protects the amine from oxidation; accelerated stability studies (40°C/75% RH) confirm salt integrity over 4 weeks .

- Bioavailability : Comparative pharmacokinetics (rat models) of freebase vs. salt form show higher Cmax for the hydrochloride .

How to model the compound’s environmental fate using computational tools?

Q. Advanced Research Focus

- Persistence : EPI Suite predicts biodegradation half-life (>60 days, indicating low environmental persistence) .

- Toxicity : QSAR models (TEST software) estimate LC50 for aquatic organisms (e.g., Daphnia magna) .

- Degradation pathways : Hydrolysis simulations (ACD/Percepta) identify vulnerable bonds (e.g., cyclopropane ring under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.